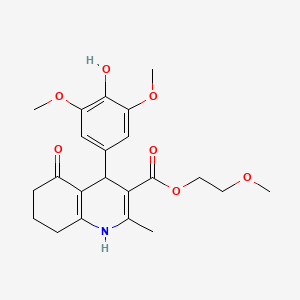![molecular formula C26H20ClNO4 B5024549 6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5024549.png)
6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including oxidative cyclization, Pechmann cyclization conditions, and reactions employing copper-catalyzed processes or Sc(OTf)3 catalysis. For instance, compounds with similar structures have been synthesized through copper-catalyzed cyclization using DMF as a carbon source, demonstrating an efficient pathway to access functionalized chromenoquinoline derivatives in moderate to good yields (Weng et al., 2017). Similarly, Sc(OTf)3 catalyzed synthesis has been used for preparing novel chromenoquinoline derivatives, highlighting a one-pot synthesis approach at ambient temperature (Rao et al., 2016).
Molecular Structure Analysis
The molecular structure of related chromenone and quinoline derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies provide insights into the molecular conformation, supramolecular architecture, and electronic structure. For example, the structural parameters of chromenone derivatives have been determined using DFT calculations, revealing details about their optimized molecular structures and electronic properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chromenone and quinoline derivatives often utilize catalytic processes to form new bonds and introduce functional groups. For instance, a gold-catalyzed hydrogen bond-directed strategy has been developed for synthesizing indeno-chromen-4-one and indeno-quinolin-4-one derivatives, showcasing the versatility of these compounds in forming complex structures through tandem cyclization strategies (Jiang et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for heterocyclic compounds
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural features, it may potentially interfere with pathways involving heterocyclic compound metabolism . The downstream effects of such interference would depend on the specific pathways and targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its solubility, stability, and permeability, which influence its absorption and distribution, would need to be determined experimentally. Similarly, its metabolic stability and routes of excretion would need to be investigated to understand its pharmacokinetics .
Result of Action
Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes, ranging from signal transduction to gene expression
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets. Similarly, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c27-21-13-20-19(17-7-2-1-3-8-17)14-26(30)32-23(20)15-24(21)31-16-25(29)28-12-6-10-18-9-4-5-11-22(18)28/h1-5,7-9,11,13-15H,6,10,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPNNTVTARLIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![cyclohexyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024484.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)

![N-[3-(4-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5024504.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5024507.png)
![methyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![N-{2-[(5-chloro-2-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5024538.png)
![2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5024546.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B5024548.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024561.png)